Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide
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Overview
Description
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is a heterocyclic compound that contains a naphthalene ring fused with a triazine ring and a sulfide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide typically involves the reaction of naphtho[2,3-e][1,2,4]triazine derivatives with methylating agents and sulfur sources. One common method involves the deoxygenation of naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide using boiling 50% aqueous ethanol . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-e][1,2,4]triazin-2(3H)-one 1-oxide: A closely related compound with similar structural features.
Triazine derivatives: Compounds containing the triazine ring, which share some chemical properties and reactivity.
Uniqueness
Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide is unique due to the presence of the sulfide group and the specific fusion of the naphthalene and triazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
90914-04-8 |
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Molecular Formula |
C12H9N3S |
Molecular Weight |
227.29 g/mol |
IUPAC Name |
3-methylsulfanylbenzo[g][1,2,4]benzotriazine |
InChI |
InChI=1S/C12H9N3S/c1-16-12-13-10-6-8-4-2-3-5-9(8)7-11(10)14-15-12/h2-7H,1H3 |
InChI Key |
QYILQBPRWMSMFV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC3=CC=CC=C3C=C2N=N1 |
Origin of Product |
United States |
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